(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol
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Overview
Description
(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which is further connected to a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using formic acid to yield the triazole ring. The final step involves the reduction of the nitrile group to a methanol group using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)formaldehyde or (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its bioactivity, and the fluorophenyl group enhances its efficacy.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of fungal infections. Its structure is similar to that of other triazole-based antifungal drugs, making it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol involves the inhibition of specific enzymes or pathways in microorganisms. The triazole ring interacts with the active site of the enzyme, disrupting its function and leading to the death of the microorganism. The fluorophenyl group enhances the binding affinity and specificity of the compound, making it more effective.
Comparison with Similar Compounds
- (5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol
- (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol
- (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methanol
Comparison: Compared to its analogs, (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positioning affects the compound’s reactivity, stability, and bioactivity. The 3-fluorophenyl group provides a balance between hydrophobicity and electronic effects, enhancing the compound’s overall performance in various applications.
Properties
Molecular Formula |
C9H8FN3O |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
InChI Key |
WNPQSWNIXKIDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=N2)CO |
Origin of Product |
United States |
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